![molecular formula C14H14O6 B14347137 Bis[(furan-2-yl)methyl] butanedioate CAS No. 94245-64-4](/img/structure/B14347137.png)
Bis[(furan-2-yl)methyl] butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(furan-2-yl)methyl] butanedioate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of two furan rings attached to a butanedioate moiety. The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(furan-2-yl)methyl] butanedioate typically involves the esterification of furan-2-carboxylic acid with butanedioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(furan-2-yl)methyl] butanedioate undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
Bis[(furan-2-yl)methyl] butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis[(furan-2-yl)methyl] butanedioate involves its interaction with various molecular targets. The furan rings can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The ester moiety can undergo hydrolysis, releasing furan-2-carboxylic acid and butanedioic acid, which may have their own biological activities. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar chemical properties.
Butanedioic acid: A dicarboxylic acid that forms the backbone of Bis[(furan-2-yl)methyl] butanedioate.
Furan-2-ylmethyl esters: Compounds with one furan ring and an ester moiety.
Uniqueness
This compound is unique due to the presence of two furan rings, which enhances its reactivity and potential biological activities. The combination of furan and butanedioate moieties provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
94245-64-4 |
|---|---|
Formule moléculaire |
C14H14O6 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
bis(furan-2-ylmethyl) butanedioate |
InChI |
InChI=1S/C14H14O6/c15-13(19-9-11-3-1-7-17-11)5-6-14(16)20-10-12-4-2-8-18-12/h1-4,7-8H,5-6,9-10H2 |
Clé InChI |
ZNWKADAWGHKFPV-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)COC(=O)CCC(=O)OCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




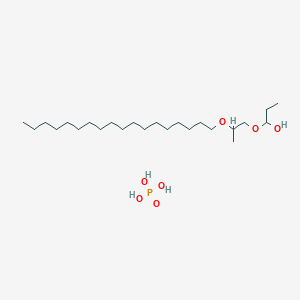
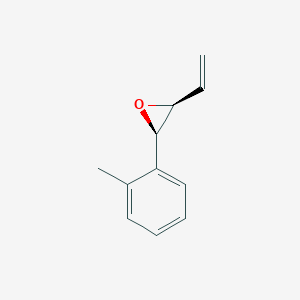
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
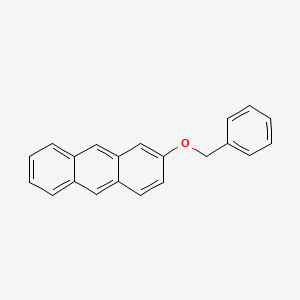

![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)

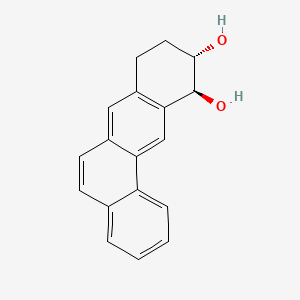
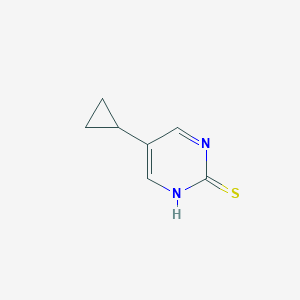

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

